molecular formula C11H15ClN2OS B096770 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride CAS No. 15591-41-0

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride

Cat. No. B096770
CAS RN: 15591-41-0
M. Wt: 258.77 g/mol
InChI Key: HXCSOQNQZVYAJC-UHFFFAOYSA-N
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Patent
US04107170

Procedure details

To the stirred solution of thiocyanic acid is added a solution of the crude dl-α-phenyl-1-aziridineethanol in 250 ml. of ethanol at a rate sufficient to keep the reaction temperature at 30°-35° C. After the aziridine addition is complete, 72 g. of a methanolic solution of hydrogen chloride (0.35 mole) is added and the solution stirred for 1.5 hours at room temperature. An additional 0.05 mole of hydrogen chloride in 10 g. of ethanol is added, and the reaction heated at 35°-40° C. for 0.5 hour. It is then allowed to proceed at room temperature for 2.5 days. The mixture is concentrated under reduced pressure to about 100 ml., filtered, washed with ethanol and dried to give 27.1 g. of white crystals, melting point 198°-200° C. The yield is 42% (based on styrene oxide) or 71% (based on dl-α-phenyl-1-aziridineethanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.35 mol
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][SH:3].[C:4]1([CH:10]([OH:15])[CH2:11][N:12]2[CH2:14][CH2:13]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.N1CC1.[ClH:19]>C(O)C>[ClH:19].[OH:15][CH:10]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH2:11][N:12]1[CH2:14][CH2:13][S:3][C:2]1=[NH:1] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CS
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CN1CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC1
Step Three
Name
Quantity
0.35 mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.05 mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CN1CC1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30°-35° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 35°-40° C. for 0.5 hour
Duration
0.5 h
WAIT
Type
WAIT
Details
to proceed at room temperature for 2.5 days
Duration
2.5 d
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure to about 100 ml
FILTRATION
Type
FILTRATION
Details
, filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 27.1 g

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
Cl.OC(CN1C(SCC1)=N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.